Product packaging for sodium;6-hydroxynaphthalene-2-sulfonate(Cat. No.:)

sodium;6-hydroxynaphthalene-2-sulfonate

Cat. No.: B7767230
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
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Description

Naphthalenesulfonates are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon, through the process of sulfonation. wikipedia.org The introduction of a sulfonic acid group onto the naphthalene ring imparts increased water solubility and modifies the electronic properties of the aromatic system, making these compounds versatile intermediates in chemical synthesis. nih.gov Sodium 6-hydroxynaphthalene-2-sulfonate is a specific isomer within this family, distinguished by the presence of both a hydroxyl (-OH) and a sulfonate (-SO3Na) group attached to the naphthalene core.

This compound is primarily utilized as a coupling component in the production of azo dyes. evitachem.comchemicalbook.com Its synthesis typically involves the sulfonation of 2-naphthol (B1666908), where careful control of reaction conditions is necessary to favor the formation of the desired 6-sulfonic acid isomer. google.com The resulting Schaeffer's salt is an important intermediate for producing various dyes, including C.I. Acid Orange 12, C.I. Acid Red 115, and C.I. Food Orange 3. google.com

Table 1: Chemical Properties of Sodium 6-hydroxynaphthalene-2-sulfonate

Property Value Source(s)
Chemical Formula C₁₀H₇NaO₄S evitachem.comscbt.com
Molecular Weight 246.22 g/mol evitachem.comscbt.com
Appearance White to light yellow powder cymitquimica.com
Melting Point >300 °C evitachem.comsigmaaldrich.com
Synonyms Schaeffer's salt, Sodium 2-naphthol-6-sulfonate, 6-Hydroxy-2-naphthalenesulfonic acid sodium salt chemicalbook.comcymitquimica.com
CAS Number 135-76-2 chemicalbook.comcymitquimica.com

The study and application of naphthalenesulfonates have a rich history dating back to the development of synthetic dyes in the 19th century. The discovery that naphthalene, a major component of coal tar, could be functionalized to produce a wide array of colored compounds spurred significant research into its chemistry. ijpsjournal.com

The development of polynaphthalene sulfonates, or naphthalene sulfonate condensates, by IG Farben in Germany in the 1930s marked a significant milestone. hardtchemical.com These polymers, produced by the condensation of naphthalenesulfonates with formaldehyde (B43269), found initial applications as tanning agents in the leather industry and as dispersants for dyes in textiles. hardtchemical.comgoogle.com Their utility later expanded into the production of synthetic rubber, where they served as emulsifiers. hardtchemical.com

While the broader field of naphthalenesulfonates saw advancements in polymerization and surfactant applications, the importance of specific isomers like Schaeffer's salt as dye intermediates remained a cornerstone of the industry. The evolution of naphthalenesulfonate research has been driven by the need for materials with specific properties, such as improved water solubility, dispersing power, and reactivity, for an expanding range of industrial applications.

The naphthalene ring system is the fundamental structural unit of naphthalenesulfonates. wikipedia.org This fused bicyclic aromatic structure provides a relatively large, rigid, and electron-rich platform that can be chemically modified. ijpsjournal.com The introduction of a sulfonate group (-SO₃H) and a hydroxyl group (-OH) onto this scaffold, as seen in 6-hydroxynaphthalene-2-sulfonic acid (the parent acid of Schaeffer's salt), dramatically influences the molecule's properties.

The sulfonate group is strongly electron-withdrawing and highly acidic, rendering the compound water-soluble. nih.govcymitquimica.com The position of this group on the naphthalene ring is critical. In the case of Schaeffer's salt, the sulfonate group is at the 2-position, and the hydroxyl group is at the 6-position. This specific arrangement dictates the electronic and steric environment of the naphthalene ring, which in turn governs its reactivity in subsequent chemical transformations, particularly in azo coupling reactions where it acts as the coupling component. The hydroxyl group is an activating group, making the naphthalene ring more susceptible to electrophilic attack, a key step in the formation of azo dyes.

The applications of sodium 6-hydroxynaphthalene-2-sulfonate and the broader class of naphthalenesulfonates extend across various disciplines within chemical sciences and engineering, highlighting their interdisciplinary importance.

In organic synthesis and industrial chemistry , Schaeffer's salt is a well-established intermediate for the synthesis of a wide range of dyes and pigments. google.comshivnathindustries.com Its use in producing food colorants, such as FD&C Red No. 40, underscores its significance in regulated chemical manufacturing. sigmaaldrich.com

In materials science and civil engineering , naphthalenesulfonate-formaldehyde condensates are widely used as superplasticizers or high-range water reducers in concrete. wikipedia.orgatamanchemicals.comatamanchemicals.com These additives improve the flowability of fresh concrete, allowing for a reduction in the water-to-cement ratio, which in turn leads to stronger and more durable concrete structures. wikipedia.org

Furthermore, the surfactant properties of naphthalenesulfonates make them valuable in various industrial processes as dispersing and wetting agents . atamanchemicals.comatamanchemicals.com They are employed in the formulation of pesticides, in the textile industry for dyeing processes, and in the leather tanning industry. atamanchemicals.comatamanchemicals.com Their ability to stabilize dispersions and emulsions is critical in these applications. santos.com The study of these compounds also contributes to the understanding of structure-property relationships in surfactants and polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NaO4S B7767230 sodium;6-hydroxynaphthalene-2-sulfonate

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for Sodium 6 Hydroxynaphthalene 2 Sulfonate

Sulfonation Routes from Naphthalene (B1677914) Precursors

The introduction of a sulfonic acid group onto the naphthalene ring system is the foundational step in producing hydroxynaphthalene sulfonates. The choice of starting material and reaction conditions dictates the resulting isomer distribution.

The most common and direct route to 2-naphthol-6-sulfonic acid involves the electrophilic substitution of 2-naphthol (B1666908) (β-naphthol). prepchem.com In this process, 2-naphthol is treated with a sulfonating agent, typically concentrated sulfuric acid. The reaction is generally conducted by heating 2-naphthol with sulfuric acid at temperatures around 90-100°C. prepchem.comevitachem.com This sulfonation is a classic example of electrophilic aromatic substitution, where the hydroxyl group of 2-naphthol directs the incoming sulfo group.

The reaction mixture resulting from this process, often referred to as the sulfonation mass, is not pure. It contains the desired 2-naphthol-6-sulfonic acid as the main product, alongside unreacted 2-naphthol and various by-products. prepchem.com Notable by-products include other isomers and disulfonated compounds such as 2-naphthol-3,6-disulfonic acid and the ether-linked 6,6'-oxybis(2-naphthalene sulfonic acid). prepchem.com An alternative method involves the use of sulfur trioxide (SO₃) in a solvent like tetrachlorethane, though this can favor the formation of other isomers depending on the conditions. google.com

The regioselectivity of the sulfonation of naphthalenic compounds is highly sensitive to reaction parameters, particularly temperature. This is a well-documented phenomenon governed by kinetic versus thermodynamic control. stackexchange.com In the sulfonation of naphthalene, lower temperatures tend to favor the formation of the alpha-isomer (1-sulfonic acid) as the kinetic product, while higher temperatures promote the formation of the more stable beta-isomer (2-sulfonic acid) as the thermodynamic product. stackexchange.comchemicalindustriessecrets.com

A similar principle applies to the sulfonation of 2-naphthol. The position of the incoming sulfonic acid group is influenced by factors such as reaction temperature, time, and the concentration of the sulfonating agent.

Temperature: To maximize the yield of the 6-sulfonic acid isomer (Schaeffer's acid), the reaction is typically carried out at a moderately high temperature, around 100°C. prepchem.com This condition favors the thermodynamically more stable product.

Reagent Molar Ratio: The stoichiometry of the sulfonating agent is crucial. A study on the sulfonation of 2-naphthol with sulfur trioxide (SO₃) revealed that reacting with one mole equivalent of SO₃ yields a mixture of 1-sulfonic and 8-sulfonic acid isomers. researchgate.net However, increasing the molar equivalent of SO₃ to two results in a mixture containing the 5-, 6-, and 8-sulfonic acid isomers, demonstrating a shift in selectivity. researchgate.net Using an excess of the sulfonating agent, such as oleum (B3057394) (sulfuric acid containing dissolved SO₃), can lead to the formation of disulfonic acids like 2-naphthol-6,8-disulfonic acid (G acid). google.comchemicalbook.com

The following table summarizes the effect of the sulfonating agent on the resulting isomers of 2-naphthol.

Molar Equivalents of SO₃Predominant Isomers Formed
1.01-sulfonic acid, 8-sulfonic acid researchgate.net
2.05-sulfonic acid, 6-sulfonic acid, 8-sulfonic acid researchgate.net

Post-Sulfonation Hydroxylation Techniques

An alternative synthetic strategy involves introducing the hydroxyl group after the sulfonation of the basic naphthalene ring. This is achieved through high-temperature hydrolysis of a pre-formed naphthalene sulfonate.

Alkali fusion is a robust industrial process used to convert naphthalene sulfonates into naphthols. wikipedia.org The mechanism is a nucleophilic aromatic substitution where the sulfonate group (-SO₃H) is replaced by a hydroxyl group (-OH). This reaction is typically carried out by heating the sodium salt of a naphthalene sulfonic acid with molten sodium hydroxide (B78521) (NaOH) at high temperatures, often in the range of 280°C to 350°C. google.comgoogle.com

For instance, naphthalene-2-sulfonic acid is converted to 2-naphthol through this method. wikipedia.org The process involves the following general steps: C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O

The resulting sodium naphthoxide is then neutralized with acid to yield the final naphthol product. wikipedia.org

This principle can be extended to produce hydroxynaphthalene sulfonic acids from naphthalene disulfonic acids. For example, 2,8-dihydroxynaphthalene-6-sulfonic acid can be produced via the caustic fusion of 2-naphthol-6,8-disulfonic acid (G acid) at approximately 200°C. chemicalbook.com In this case, one of the sulfonate groups is selectively replaced by a hydroxyl group. The control of reaction conditions such as temperature and the ratio of reactants is critical to achieve selective hydrolysis without replacing both sulfonate groups.

The table below outlines typical conditions for alkali fusion of naphthalene sulfonates.

Starting MaterialAlkaliTemperature RangeProduct
Naphthalene-2-sulfonate SaltNaOH320-340°C google.comSodium 2-naphthoxide google.com
Naphthalene sulfonic acidsNaOH280-335°C google.comSodium naphthoxides google.com
2-Naphthol-6,8-disulfonic acidCaustic~200°C chemicalbook.com2,8-dihydroxynaphthalene-6-sulfonic acid chemicalbook.com

Salt Formation and Purification Strategies

Following the primary synthesis reaction, the isolation and purification of sodium 6-hydroxynaphthalene-2-sulfonate are crucial for obtaining a product of commercial quality.

The crude product from the sulfonation of 2-naphthol exists as 2-naphthol-6-sulfonic acid in a mixture. The first step in its isolation is typically to quench the reaction mass by adding it to water, a process known as "drowning". evitachem.com The resulting aqueous solution is then neutralized with an alkali, such as sodium hydroxide or sodium carbonate, to convert the sulfonic acid into its sodium salt. evitachem.com

The crude sodium 6-hydroxynaphthalene-2-sulfonate is then precipitated from the solution. A common technique is "salting out," where a high concentration of a simple inorganic salt, like sodium chloride (common salt), is added to the aqueous solution. evitachem.com This reduces the solubility of the organic salt, causing it to precipitate. The precipitate can then be separated by filtration. evitachem.com

The crude salt often requires further purification to remove by-products and unreacted materials. A conventional purification method involves the following steps:

Redissolution: The crude salt is dissolved in hot water.

Decolorization: The solution is treated with activated carbon to adsorb colored impurities.

Clarification: The solution is filtered to remove the activated carbon and any other insoluble matter.

Recrystallization: The pure sodium 6-hydroxynaphthalene-2-sulfonate is reprecipitated from the clarified solution, often by cooling or by another "salting out" step.

Final Filtration and Drying: The purified crystalline product is filtered off and dried.

Control over pH, temperature, and cooling rates is essential during crystallization to ensure high purity and yield. google.comgoogle.com Difficulties with supersaturated solutions can sometimes be encountered, requiring careful seeding or agitation to induce crystallization. google.com

Advanced Separation Techniques in Industrial Production

The industrial production of sodium 6-hydroxynaphthalene-2-sulfonate, commonly known as Schaeffer's salt, yields a crude product containing various impurities. google.com The primary synthesis, the sulfonation of 2-naphthol, results in a mixture that includes the desired 2-naphthol-6-sulfonic acid, unreacted 2-naphthol, and by-products such as 2-naphthol-3,6-disulfonic acid (R-acid) and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS). google.comprepchem.com Achieving the high purity required for its use as a dye intermediate necessitates sophisticated separation and purification strategies beyond simple crystallization. google.com

Advanced purification processes often employ a multi-step approach combining pH control and adsorption technologies. One patented process details a method where unreacted 2-naphthol is first removed by treatment with activated carbon. google.com Following this, the solution's pH is adjusted to above 9, which selectively precipitates the disodium (B8443419) salt of DONS, allowing for its removal. google.com Finally, the pH is lowered to a range of 2-7 to salt out the purified Schaeffer's Salt, which is then recovered by filtration. google.com This pH-swing method allows for the sequential removal of key impurities.

Adsorption-based separations are a cornerstone of modern purification. This can involve passing the product solution through columns packed with granular activated carbon to capture organic impurities like residual beta-naphthol. google.com Another advanced technique involves the use of macroporous adsorbent resins. For instance, XDA series resins have been effectively used in the purification of similar compounds to remove 2-naphthol and polymeric substances from the process stream. google.com

High-speed counter-current chromatography (HSCCC) represents a state-of-the-art preparative separation technique that has been successfully applied to purify isomers of hydroxynaphthalene sulfonic acids. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid supports. nih.gov In a study on the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt, a technical-grade material of 70-85% purity was raised to over 99% purity. nih.gov This separation was achieved using an n-butanol/water (1:1) solvent system acidified with trifluoroacetic acid, notably without requiring the addition of a ligand or retainer, which was previously thought necessary for sulfonated aromatic compounds. nih.gov The high resolving power of modern liquid chromatography techniques, such as Ultra-High Performance Liquid Chromatography (UPLC), is also crucial for the analysis and potential separation of closely related isomers. nih.gov

Table 1: Comparison of Separation Techniques for Naphthalene Sulfonates

Technique Principle Target Impurities Removed Key Advantages Source
pH-Mediated Precipitation Differential solubility of product and by-products at various pH levels. 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), 2-naphthol-3,6-disulfonic acid (R-acid). Selective removal of specific ionic impurities; cost-effective. google.com
Activated Carbon Adsorption Physical adsorption of non-polar and colored impurities onto a porous carbon surface. Unreacted 2-naphthol, color bodies, polymeric substances. Effective for removing organic residues and improving product color. google.com
Macroporous Resin Adsorption Adsorption using synthetic polymer beads with high surface area and specific pore structures. 2-naphthol, polymers. High capacity and potential for regeneration; specific targeting of impurities. google.com
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix. Isomers (e.g., separating 4-hydroxy-1-naphthalenesulfonic acid from other isomers). High-purity product (>99%); no irreversible adsorption on solid supports; scalable. nih.gov

Sustainable Synthesis Approaches and Green Chemistry Considerations

Traditional synthesis of sodium 6-hydroxynaphthalene-2-sulfonate involves heating 2-naphthol with excess concentrated sulfuric acid at elevated temperatures (around 100-105°C). google.comprepchem.com This method presents several environmental and efficiency challenges, including the use of a corrosive and hazardous reagent, high energy consumption, and the formation of undesired by-products that require extensive purification and generate waste streams.

In line with the principles of green chemistry, research has focused on developing more sustainable synthetic routes. One of the most promising advancements is the use of microwave-assisted synthesis. A study on the microwave-assisted sulfonation of 2-naphthol to produce Schaeffer's acid demonstrated significant advantages over conventional heating. researchgate.net Microwave irradiation provides rapid and efficient volumetric heating, which can dramatically reduce reaction times from hours to minutes. researchgate.net This approach also minimizes or eliminates the need for excess sulfuric acid to act as a solvent, thereby reducing waste and improving atom economy. researchgate.net The study systematically investigated parameters such as microwave energy and feed composition to optimize the conversion and selectivity towards the desired product. researchgate.net

The development of sustainable processes also considers the entire lifecycle of the chemical. Naphthol sulfonate derivatives are being incorporated into advanced, sustainable materials. rsc.org For example, catalytic amounts of sodium-sulfonate-naphthol have been used in a green, halogen-free strategy to prepare mechanically robust, highly transparent, and fire-resistant polycarbonate plastics. rsc.org A key feature of this approach is the design for recyclability; these polycarbonates can be easily depolymerized back to their raw monomers under mild conditions, achieving an ultra-high atom-economic chemical recycling pathway. rsc.org This contributes to a circular economy through sustainable material design. rsc.org

Furthermore, the broader field of green chemistry is exploring the use of biological sources for chemical synthesis. While not yet applied directly to Schaeffer's salt production, the green synthesis of sulfur nanoparticles using plant extracts like Moringa oleifera highlights a trend towards using benign, renewable resources and mild reaction conditions. nih.govresearchgate.net Such approaches, focused on reducing hazardous substance use and increasing energy efficiency, represent potential future directions for the sustainable manufacturing of fine chemicals like sodium 6-hydroxynaphthalene-2-sulfonate.

Table 2: Conceptual Comparison of Conventional vs. Green Synthesis Approaches

Parameter Conventional Sulfonation Microwave-Assisted Sulfonation
Energy Source External thermal heating (e.g., oil bath). Microwave irradiation.
Heating Mechanism Conductive; slow and inefficient. Volumetric; rapid and efficient. researchgate.net
Solvent Excess sulfuric acid often used. google.comprepchem.com Reduced or no excess solvent required. researchgate.net
Reaction Time Several hours. evitachem.comchemicalbook.com Minutes. researchgate.net
Waste Generation Higher due to excess acid and by-products. Lower due to improved selectivity and reduced solvent use.
Green Chemistry Principle (Less aligned) Energy efficiency, waste prevention, use of safer solvents.

Chemical Transformations and Derivatization of Sodium 6 Hydroxynaphthalene 2 Sulfonate

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring of sodium 6-hydroxynaphthalene-2-sulfonate is activated towards electrophilic attack by the electron-donating hydroxyl group. This activation, however, is tempered by the electron-withdrawing sulfonic acid group. The interplay of these substituents directs incoming electrophiles to specific positions on the ring, a critical factor in the synthesis of well-defined isomers for industrial applications.

Mechanistic Studies of Nitration

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The mechanism typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemicalbook.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. chemicalbook.com

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, abstracts a proton from the carbon atom bearing the nitro group, restoring aromaticity. masterorganicchemistry.com

For highly activated rings, such as phenols and naphthols, the reaction can sometimes proceed with nitric acid alone, as the hydroxyl group strongly activates the ring towards electrophilic attack. masterorganicchemistry.com In the case of 6-hydroxynaphthalene-2-sulfonate, the hydroxyl group is a powerful activating and ortho-, para-directing group. The sulfonic acid group is a deactivating, meta-directing group. The position of substitution is therefore determined by the powerful activating effect of the -OH group. Electrophilic substitution, such as with nitrous acid, has been shown to occur at the 1-position, which is ortho to the hydroxyl group. orgsyn.org This position is highly favored due to the ability of the hydroxyl group's lone pairs to stabilize the adjacent positive charge in the carbocation intermediate.

Regioselectivity in Halogenation Processes

Halogenation, another key electrophilic aromatic substitution, also demonstrates high regioselectivity when applied to sodium 6-hydroxynaphthalene-2-sulfonate. The hydroxyl group directs the incoming halogen electrophile (e.g., Br⁺ or Cl⁺) predominantly to the activated positions ortho and para to it.

Specifically, the bromination of 6-hydroxynaphthalene-2-sulfonic acid results in substitution at the 1-position. orgsyn.org This position is ortho to the activating hydroxyl group and is the most electronically enriched and sterically accessible site for electrophilic attack. The mechanism proceeds via the attack of the naphthalene π-system on the bromine molecule (often polarized by a Lewis acid, though the activated ring may not require it), leading to the formation of the same type of stabilized carbocation intermediate seen in nitration. Subsequent loss of a proton restores the aromatic system and yields the halogenated product.

A preparative method for 6-bromo-2-naphthol (B32079) involves the initial bromination of 2-naphthol (B1666908), which yields 1,6-dibromo-2-naphthol. asianpubs.org This intermediate is then selectively de-brominated at the 1-position using a reducing agent like tin to yield the final product. asianpubs.org This multi-step process underscores the high reactivity of the C-1 position.

Reaction Reagent(s) Major Product Position of Substitution
NitrationHNO₃ / H₂SO₄1-Nitro-6-hydroxynaphthalene-2-sulfonic acidC1 (ortho to -OH)
BrominationBr₂ / Acetic Acid1-Bromo-6-hydroxynaphthalene-2-sulfonic acidC1 (ortho to -OH)
Sulfonation20% Oleum (B3057394)6-Hydroxynaphthalene-1,6-disulfonic acidC1 (ortho to -OH)

Diazotization and Azo Coupling Chemistry

The most significant industrial application of sodium 6-hydroxynaphthalene-2-sulfonate is as a coupling component in the synthesis of azo dyes. Azo coupling is an electrophilic aromatic substitution where a diazonium ion acts as the electrophile, reacting with an activated aromatic ring, such as a phenol (B47542) or aniline (B41778) derivative. orgsyn.org Schaeffer's salt is an ideal coupling component, readily reacting with a wide variety of diazonium salts to produce a spectrum of colors.

Synthesis of Monoazo and Polyazo Dyes

Monoazo dyes are formed when one diazonium salt molecule couples with one molecule of Schaeffer's salt. The coupling occurs exclusively at the 1-position (ortho to the hydroxyl group) for the reasons described in section 3.1. orgsyn.org The general procedure involves diazotizing a primary aromatic amine with nitrous acid (usually from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. This salt is then added to an alkaline solution of sodium 6-hydroxynaphthalene-2-sulfonate to effect the coupling reaction and form the dye. dyestuffintermediates.com

Many commercially important dyes are synthesized using this method. For example, the coupling of diazotized sulfanilic acid with Schaeffer's acid produces C.I. Food Yellow 3. google.com Similarly, C.I. Acid Orange 12 is also produced using Schaeffer's acid as the coupling component. orgsyn.org

Polyazo dyes, which contain two or more azo (-N=N-) groups, can also be synthesized using Schaeffer's salt. google.comchemicalbook.com This can be achieved by using a diamine, which can be diazotized at both ends (tetrazotized) and coupled with two equivalents of a coupling component, or by using a coupling component that already contains an azo group.

The table below lists several examples of monoazo dyes synthesized from various diazo components and Schaeffer's acid, illustrating the range of colors achievable. dyestuffintermediates.com

Diazo Component Coupling Component Resulting Dye Color
4-Amino-N-butyl naphthalimideSchaeffer's acidRed
AnilineSchaeffer's acidYellow
p-NitroanilineSchaeffer's acidRed

Formation of Heterocyclic Coupling Components

Sodium 6-hydroxynaphthalene-2-sulfonate is a key precursor in the synthesis of heterocyclic dyes. evitachem.comsigmaaldrich.com While the naphthalene core itself is carbocyclic, it serves as a scaffold onto which heterocyclic systems can be built or attached. For instance, it is used as a coupling component to react with diazotized heterocyclic amines, thereby incorporating the naphthalene moiety into a larger heterocyclic dye structure.

An example includes the synthesis of naphthalimide-based dyes, which are a class of heterocyclic compounds. dyestuffintermediates.com In these syntheses, a diazotized aminonaphthalimide derivative is coupled with Schaeffer's acid. dyestuffintermediates.com The resulting molecule combines the naphthalimide heterocycle with the hydroxynaphthalenesulfonate system via an azo linkage, creating a complex heterocyclic dye. dyestuffintermediates.com These dyes are valued for their strong coloration and fastness properties on various fibers. dyestuffintermediates.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of sodium 6-hydroxynaphthalene-2-sulfonate is a reactive functional group that can undergo several important transformations, including etherification, esterification, and displacement reactions. These reactions further expand the utility of Schaeffer's acid as an intermediate.

One notable reaction is etherification. For example, the hydroxyl group can be methylated to produce a methoxy (B1213986) derivative. This is a key step in the preparation of methoxy-substituted naphthalenesulfonyl chloride, a valuable reagent in further organic synthesis. evitachem.com

The hydroxyl group can also be displaced under harsh conditions. Fusion with potassium hydroxide (B78521) can replace the hydroxyl group to form 2,6-dihydroxynaphthalene. orgsyn.org Furthermore, through processes like the Bucherer reaction, the hydroxyl group can be converted into an amino group, yielding 2-aminonaphthalene-6-sulfonic acid. orgsyn.org This transformation is significant as it converts the naphthol derivative into a naphthylamine derivative, which can then be diazotized and used as a diazo component in its own right.

Etherification and Related Functionalizations (e.g., Methoxy-substituted naphthalenesulfonyl chloride)

The hydroxyl group of sodium 6-hydroxynaphthalene-2-sulfonate can undergo etherification to yield alkoxy derivatives. A notable example is its use in the preparation of methoxy-substituted naphthalenesulfonyl chloride. chemicalbook.comsigmaaldrich.com This transformation typically involves a two-step process. First, the hydroxyl group is methylated to form 6-methoxynaphthalene-2-sulfonate. This is followed by the conversion of the sulfonate group into a sulfonyl chloride.

The resulting compound, 6-methoxynaphthalene-2-sulfonyl chloride, is a valuable reagent in organic synthesis. sigmaaldrich.com The methoxy group activates the naphthalene ring towards electrophilic substitution, while the sulfonyl chloride moiety is a reactive functional group that can participate in various coupling reactions.

Table 1: Properties of 6-Methoxynaphthalene-2-sulfonyl chloride

PropertyValue
Molecular FormulaC₁₁H₉ClO₃S
Molecular Weight256.71 g/mol
AppearanceCrystals
Storage Temperature2-8 °C

This table presents key properties of 6-methoxynaphthalene-2-sulfonyl chloride, a derivative of sodium 6-hydroxynaphthalene-2-sulfonate.

Redox Chemistry of the Hydroxyl Moiety

The hydroxyl group of 6-hydroxynaphthalene-2-sulfonate can participate in redox reactions, although specific studies on this compound are not extensively detailed in readily available literature. However, the general reactivity of hydroxynaphthalene compounds suggests that the hydroxyl group can be oxidized. The oxidation of naphthols can lead to the formation of quinone-like structures. For instance, the oxidation of naphthalene itself can yield naphthoquinone. The presence of the electron-donating hydroxyl group would likely influence the regioselectivity of such an oxidation.

Conversely, while the hydroxyl group is already in a reduced state, the naphthalene ring system can undergo reduction under certain conditions. However, reactions targeting the reduction of the hydroxyl group itself are not common for this class of compounds. More prevalent is the transformation of the hydroxyl group into other functionalities, as seen in etherification and esterification reactions.

Reactions of the Sulfonate Group

The sulfonate group is a key functional handle for the derivatization of sodium 6-hydroxynaphthalene-2-sulfonate.

Conversion to Sulfonyl Chlorides

A significant reaction of the sulfonate group is its conversion to a sulfonyl chloride. This is typically achieved by reacting the sodium sulfonate salt with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. This transformation is a critical step in the synthesis of various derivatives, as sulfonyl chlorides are more reactive than the corresponding sulfonic acids or their salts. The resulting 6-hydroxy-2-naphthalenesulfonyl chloride can then be used to introduce the naphthalenesulfonyl moiety into other molecules through reactions with amines, alcohols, or other nucleophiles.

Desulfonation and Resulfonation Pathways

The sulfonate group can be removed from the naphthalene ring through a process known as desulfonation. This reaction is typically carried out by heating the sulfonic acid in the presence of a dilute acid. Desulfonation is the reverse of sulfonation and can be used to selectively remove sulfonate groups, which are often employed as directing groups in electrophilic aromatic substitution reactions.

Conversely, the naphthalene ring can undergo further sulfonation, or resulfonation. The sulfonation of 2-naphthol, a related compound, with sulfuric acid at elevated temperatures is a known industrial process. chemicalbook.com The position of the incoming sulfonic acid group is dependent on the reaction conditions, such as temperature and the concentration of the sulfonating agent. For 6-hydroxynaphthalene-2-sulfonic acid, sulfonation with 20% oleum at 25°C results in the formation of 2-hydroxynaphthalene-1,6-disulfonic acid. chemicalbook.com

Polymerization and Condensation Reactions

Sodium 6-hydroxynaphthalene-2-sulfonate can be utilized as a monomer in the synthesis of various polymeric materials, imparting properties such as improved solubility and thermal stability.

Formation of Sulfonated Polymeric Materials

Sodium 6-hydroxynaphthalene-2-sulfonate can be used in condensation polymerization reactions, notably with formaldehyde (B43269). The reaction of naphthalenesulfonic acids with formaldehyde leads to the formation of sodium polynaphthalene sulfonate formaldehyde condensates. polymerchem.org These polymers are widely used as dispersants and plasticizers in various industries. polymerchem.org While the general synthesis involves naphthalenesulfonic acid, the inclusion of the hydroxyl group in sodium 6-hydroxynaphthalene-2-sulfonate can modify the properties of the resulting polymer. A specific example is the polymer of 2-naphthalenesulfonic acid, 6-hydroxy-, with formaldehyde and methylphenol, sodium salt. chemicalbook.com

Furthermore, sulfonated monomers are crucial in the synthesis of specialty polymers like sulfonated poly(ether ether ketone) (SPEEK). These polymers are of interest for applications such as proton exchange membranes in fuel cells. The sulfonate groups provide hydrophilicity and ion-exchange capacity to the polymer. While direct polymerization of sodium 6-hydroxynaphthalene-2-sulfonate into SPEEK is not explicitly detailed, its structure makes it a potential candidate as a sulfonated monomer in such copolymerization reactions. The general approach involves the copolymerization of a sulfonated monomer with non-sulfonated monomers to achieve a desired degree of sulfonation in the final polymer. researchgate.net

Table 2: Examples of Polymers Derived from Naphthalenesulfonic Acids

Polymer NameMonomersKey Properties/Applications
Sodium Polynaphthalene Sulfonate Formaldehyde CondensateNaphthalenesulfonic acid, FormaldehydeDispersant, Plasticizer
2-Naphthalenesulfonic acid, 6-hydroxy-, polymer with formaldehyde and methylphenol, sodium salt6-Hydroxy-2-naphthalenesulfonic acid, Formaldehyde, MethylphenolSpecialty polymer
Sulfonated Poly(ether ether ketone) (SPEEK)Sulfonated and non-sulfonated aromatic monomersProton exchange membranes

This table provides examples of polymers that can be synthesized using naphthalenesulfonic acid derivatives, highlighting the role of sodium 6-hydroxynaphthalene-2-sulfonate as a potential monomer.

Grafting onto Biopolymers

The covalent attachment of sodium 6-hydroxynaphthalene-2-sulfonate and its derivatives to biopolymers is a key chemical transformation for creating novel functional biomaterials. This process, known as grafting, leverages the inherent reactivity of both the naphthalene compound and the biopolymer to form stable chemical bonds. The resulting modified biopolymers often exhibit enhanced physical, chemical, and biological properties, making them suitable for a range of specialized applications. Research in this area has particularly focused on biopolymers like chitosan (B1678972) and lignin (B12514952), owing to their abundance, biocompatibility, and the presence of reactive functional groups suitable for chemical modification. researchgate.netnih.gov

While direct studies on the grafting of sodium 6-hydroxynaphthalene-2-sulfonate are limited in publicly available literature, significant insights can be drawn from research on structurally similar compounds, such as sodium 1,2-naphthoquinone-4-sulfonate. nih.gov The methodologies employed for these related compounds provide a foundational understanding of the reaction pathways and conditions that could be adapted for the title compound.

A notable example involves the grafting of sodium 1,2-naphthoquinone-4-sulfonate onto chitosan, a versatile biopolymer derived from chitin. nih.govdoi.org In these studies, the primary amine groups of chitosan serve as the reactive sites for covalent bond formation with the naphthoquinone derivative. nih.gov The reaction typically proceeds via a nucleophilic addition mechanism, where the amine group of chitosan attacks the electrophilic carbon centers of the naphthoquinone ring. The sulfonate group in the starting material is often displaced during the reaction, as evidenced by the absence of sulfur-related stretching bands in the Fourier-transform infrared (FTIR) spectra of the final grafted chitosan products. nih.gov

Several synthetic methodologies have been explored to achieve this grafting process, each with its own set of reaction conditions and outcomes. The choice of solvent system and the presence of a base can significantly influence the reaction efficiency and the degree of substitution on the chitosan backbone. nih.gov

The following table summarizes the different methods used for grafting a related naphthoquinone derivative onto chitosan, which could be indicative of potential methods for sodium 6-hydroxynaphthalene-2-sulfonate.

Table 1: Synthetic Methodologies for Grafting Naphthoquinone Derivatives onto Chitosan

Method Solvent System Reagents Temperature (°C) Reaction Time (h)
Method A Ethanol/Water (1:1) Chitosan, Sodium 1,2-naphthoquinone-4-sulfonate 70 24
Method B Ethanol/Water with Triethylamine Chitosan, Sodium 1,2-naphthoquinone-4-sulfonate, Triethylamine 70 24
Method C Dimethylformamide (DMF) Chitosan, Sodium 1,2-naphthoquinone-4-sulfonate 70 24

Data derived from a study on grafting sodium 1,2-naphthoquinone-4-sulfonate onto chitosan. nih.gov

The successful grafting is typically confirmed through various analytical techniques. Elemental analysis can provide quantitative information about the degree of substitution, while spectroscopic methods such as FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the formation of new covalent bonds and the structural integrity of the modified biopolymer. nih.gov Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can reveal changes in the thermal stability of the biopolymer after grafting. nih.gov

The functionalization of other biopolymers, such as lignin, with sulfonate-containing aromatic compounds has also been an area of interest. researchgate.netnih.gov Lignin, a complex aromatic polymer, possesses multiple hydroxyl groups that can serve as sites for chemical modification. researchgate.netnih.gov While specific examples of grafting with sodium 6-hydroxynaphthalene-2-sulfonate are not detailed in available research, the principles of lignin sulfonation are well-established. These reactions typically involve the substitution of hydroxyl groups with sulfonate groups to enhance properties like water solubility and dispersibility. researchgate.net

The research findings on the grafting of related naphthoquinone sulfonates onto chitosan demonstrate the feasibility of covalently modifying biopolymers with such aromatic structures. These studies lay the groundwork for future investigations into the specific chemical transformations and derivatization of sodium 6-hydroxynaphthalene-2-sulfonate with a variety of biopolymers.

Table 2: Compound Names Mentioned in the Article

Compound Name
Sodium;6-hydroxynaphthalene-2-sulfonate
Chitosan
Lignin
Sodium 1,2-naphthoquinone-4-sulfonate
Sodium 2-naphthol-6-sulfonate
Ethanol
Water
Triethylamine
Dimethylformamide

Applications in Advanced Functional Materials and Catalysis

Role as a Chemical Intermediate in Complex Organic Synthesis

Organic synthesis is the science of constructing organic molecules, a process vital for creating new materials and chemical entities. nih.gov In this field, salts can play diverse roles, acting as catalysts, reagents, or influencing reaction conditions to improve efficiency and yield. numberanalytics.comresearchgate.net Schaeffer's salt is a prime example of an important chemical intermediate, valued for its role as a foundational component in building more complex molecules. google.com

Precursor for Advanced Organic Molecules and Building Blocks

Schaeffer's salt serves as a crucial precursor or building block in the synthesis of more complex organic structures. google.comclearsynth.com Its naphthalene-based structure is a key feature that is incorporated into larger molecules. For instance, it is used in the preparation of methoxy-substituted naphthalenesulfonyl chlorides, which are themselves valuable reagents in further organic synthesis. sigmaaldrich.comchemicalbook.com The reactivity of its hydroxyl and sulfonic acid groups allows it to be chemically modified and integrated into a variety of molecular frameworks, making it a fundamental component for creating advanced organic compounds. cymitquimica.com

Development of New Pharmaceuticals and Agrochemicals (as a precursor)

The molecular scaffold provided by Schaeffer's salt is a valuable starting point in the development of new bioactive compounds. It serves as an intermediate in the synthesis of various pharmaceutical compounds that require an aromatic structure. evitachem.com While specific applications are proprietary and part of ongoing research, the general strategy involves using the naphthalene (B1677914) ring system as a core to build larger, more complex molecules with potential therapeutic activity. The formation of different salt derivatives from precursor molecules is a known strategy for modifying the biological activity of compounds, which has been explored in the development of novel antitumor agents. rsc.org Furthermore, its derivatives are utilized in the synthesis of agrochemicals, such as those used in pesticide formulations. nih.govekb.eg

Contributions to Dye Chemistry and Pigment Technology

Schaeffer's salt is a cornerstone in the manufacturing of synthetic colorants. himalayachemicals.com Dyes are soluble substances that have a specific affinity for the substrate they color, while pigments are generally insoluble particles dispersed in a medium. researchgate.net Schaeffer's salt is particularly important in the production of azo dyes, which constitute a large and significant class of industrial colorants. ekb.egcuhk.edu.hk

Synthesis of Various Dyes and Pigments (e.g., FD&C Red No. 40)

Schaeffer's salt is a key coupling component used to prepare a wide range of heterocyclic monoazo dyes. chemicalbook.comalfachemch.com One of its most well-known applications is in the synthesis of FD&C Red No. 40 (also known as Allura Red AC), a widely used synthetic color additive in foods, drugs, and cosmetics. sigmaaldrich.comnih.govchemicalbook.comtiiips.com In the manufacturing of FD&C Red No. 40, Schaeffer's salt acts as one of the primary intermediates, reacting with a diazotized amine (cresidine-p-sulfonic acid) to form the final azo dye molecule. researchgate.netnih.gov Beyond this specific example, it is a precursor for numerous other dyes. google.com

Below is a table of representative dyes synthesized using sodium;6-hydroxynaphthalene-2-sulfonate as a precursor.

Dye NameC.I. Number
FD&C Red No. 4016035
Acid Orange 1215970
Acid Red 11527200
Acid Black 2627070
Direct Violet 4725410
C.I. Food Orange 315985
Data sourced from multiple references. google.comnih.gov

Structure-Color Relationship Studies in Azo Dyes

The vivid colors of azo dyes arise from the presence of the azo group (-N=N-) connected to two aromatic groups (Ar-N=N-Ar'). cuhk.edu.hk This extended system of conjugated double bonds acts as a chromophore, the part of a molecule responsible for its color. researchgate.net The specific color of the dye is determined by the nature of the aromatic groups and any substituents attached to them. cuhk.edu.hk

As a coupling component, the structure of Schaeffer's salt directly influences the final color of the azo dye. The position of its hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene ring affects the electronic properties of the entire conjugated system. chegg.com By systematically changing the diazo component that couples with Schaeffer's salt, or by using different isomers of naphthalenesulfonic acid, chemists can synthesize a library of dyes with varying hues. This allows for detailed studies into the relationship between a molecule's structure and its color, which is fundamental to designing new colorants with specific properties. chegg.comresearchgate.net The delocalization of electrons across the entire dye structure is key to its ability to absorb specific wavelengths of light, resulting in the observed color. chegg.com

Development of Functional Materials

The utility of this compound extends beyond traditional applications into the realm of advanced functional materials. Its inherent chemical properties, such as water solubility and its ability to act as a dispersant, make it and its derivatives useful in various industrial formulations. cymitquimica.com

Derivatives of Schaeffer's salt are employed in diverse research areas, including material science. evitachem.com For example, azo dyes synthesized from this precursor are being explored for high-tech applications, such as sensitizers in solar cells. mdpi.com Furthermore, the broader class of aryldiazonium salts, which can be prepared from aromatic amines, are used extensively to modify surfaces and create functional interfaces for sensors and other advanced materials. acs.org The stable naphthalene core of Schaeffer's salt makes it a suitable building block for creating robust molecules intended for these demanding applications.

Sulfonation of Biomaterials for Enhanced Properties (e.g., Hydrogels, Scaffolds, Nanoparticles)

While direct studies detailing the use of sodium 6-hydroxynaphthalene-2-sulfonate for the sulfonation of biomaterials are not prevalent, the principles of modifying biomaterials with naphthalene derivatives are established. For instance, naphthalene-diimide (NDI) derivatives, which share the core aromatic structure, have been investigated for their ability to form hydrogels. nih.gov These hydrogels can exhibit thermoresponsive properties and are studied for applications such as nonspecific protein adsorption. nih.gov

The introduction of sulfonate groups onto biomaterial surfaces, such as hydrogels or scaffolds, can significantly alter their properties. Sulfonation can increase hydrophilicity, modulate surface charge, and introduce sites for further functionalization. This modification can be crucial for applications in tissue engineering and drug delivery, where cell-material interactions and biocompatibility are paramount. Amphiphilic naphthalene-diimide derivatives have been shown to form hydrogels through π-stacking and hydrogen bonding interactions, with the stability and morphology of the gel being highly dependent on the specific functional groups present. nih.gov

Preparation of Sulfonic Acid Derivatives Bonded to Inorganic Supports

The immobilization of sulfonic acid groups onto solid inorganic supports is a widely used strategy to create heterogeneous solid acid catalysts. These catalysts offer advantages over homogeneous liquid acids, such as easier separation from reaction products and potential for recycling. sciforum.net Common inorganic supports include silica (B1680970) (SiO₂), activated carbon, and magnetic nanoparticles. google.comrsc.org

The general method involves functionalizing the support material with sulfonic acid-containing organic molecules. While not specifically detailing the use of Schaeffer's salt, research has demonstrated the preparation of carbon-based solid acid catalysts by sulfonating activated carbon. nih.gov Another approach involves grafting aryl diazonium salts onto carbon surfaces, which can then be sulfonated. nih.gov Furthermore, silica-coated magnetic nanoparticles (Fe₃O₄@silica) have been functionalized with sulfonic acid groups to create an efficient and magnetically recoverable nanocatalyst. rsc.org The sulfonic acid groups can be introduced by reacting the silica surface with chlorosulfonic acid. The resulting Fe₃O₄@silica sulfonic acid nanoparticles have demonstrated high activity and reusability in various organic reactions. rsc.org

The table below summarizes different approaches to creating sulfonic acid-functionalized supports.

Support MaterialFunctionalization MethodResulting CatalystKey Features
Activated CarbonSulfonation via aryl diazonium salt reductionAC-SO₃HHigh surface area, but potential leaching of SO₃H groups. nih.gov
Silica Nanoparticles (on magnetic core)Reaction with chlorosulfonic acidFe₃O₄@silica sulfonic acidMagnetically separable, reusable, high catalytic activity. rsc.org
Porous SilicaImpregnation with phenol (B47542), polymerization, carbonization, and sulfonationSulfonated carbon in silica poresHigh concentration of acidic sites, large pore size, high thermal stability. google.com
Graphene OxideFunctionalization with 1-amino-2-naphthol-4-sulfonic acidGO-ANSAHeterogeneous nanocatalyst, recyclable, environmentally friendly. sciforum.net

Catalytic Applications in Organic Transformations

The development of solid acid catalysts is a key area in green chemistry, aiming to replace corrosive and difficult-to-handle liquid acids like sulfuric acid. Functionalized naphthalene derivatives are promising candidates for the design of such catalysts.

Design of Solid Acid Catalysts based on Functionalized Naphthalene Derivatives

Solid acid catalysts can be designed by incorporating sulfonic acid groups into robust, high-surface-area materials. Hypercrosslinked polymers (HCPs) derived from aromatic monomers like naphthalene can serve as excellent supports for catalytic groups. chemrxiv.org A one-pot synthesis strategy has been developed to produce sulfonated hypercrosslinked polymers (SHCPs) using chlorosulfonic acid as both a polymerization catalyst and a sulfonating agent. chemrxiv.org This method allows for fine-tuning of the catalyst's properties, such as acid site density and porosity, by simply adjusting the ratio of the aromatic monomer to the chlorosulfonic acid. chemrxiv.org

Another approach involves the synthesis of catalysts from waste materials. For example, solid acid catalysts have been prepared from waste iron filings, which are converted to α-Fe₂O₃ and then sulfonated. nih.govnih.gov Similarly, biomass like peanut shells can be carbonized and then sulfonated to create an effective solid acid catalyst for reactions like esterification. researchgate.net These methods highlight a sustainable route to catalyst production. Composites of reduced graphene oxide (rGO) and conducting polymers synthesized from various amino-naphthalene sulfonic acids have also been prepared and examined for their electrocatalytic activity. ajol.info

The effectiveness of these catalysts often depends on their structural and chemical properties, as detailed in the table below.

Catalyst TypePrecursor/SupportKey Design FeatureApplication Example
Sulfonated Hypercrosslinked Polymer (SHCP)4,4'-bis(chloromethyl)biphenylOne-pot synthesis using chlorosulfonic acidHydrolysis of cyclohexyl acetate. chemrxiv.org
Sulfonated CarbonPeanut ShellSulfonation of partially carbonized biomassEsterification of oleic acid. researchgate.net
Amino Naphthalene Sulfonic Acid/rGO Composite8-amino-2-naphthalene sulfonic acid, Graphene OxidePolymerization on reduced graphene oxideOxygen reduction reaction. ajol.info
Sulfonated Metal OxideWaste Iron FilingsSulfonation of nano-synthesized α-Fe₂O₃Biodiesel production. nih.govnih.gov

Catalytic Mechanisms and Reaction Kinetics

The catalytic mechanism of solid acid catalysts derived from sulfonated aromatics relies on the proton-donating ability of the sulfonic acid group (-SO₃H). In many organic reactions, such as esterification, hydrolysis, and alkylation, the catalyst provides a proton to activate a reactant, thereby facilitating the reaction. google.comchemrxiv.org

The kinetics of the sulfonation of naphthalene itself are a classic example of thermodynamic versus kinetic control. At lower temperatures (around 80°C), the reaction predominantly yields naphthalene-1-sulfonic acid, the kinetically favored product, because it has a lower activation energy. vaia.comstackexchange.com At higher temperatures (around 160°C), the more stable naphthalene-2-sulfonic acid is the major product, as the reaction is under thermodynamic control, allowing the system to reach the most stable state. vaia.comstackexchange.com This reversibility is a key feature of aromatic sulfonation. stackexchange.com

In the context of catalysis using a prepared solid acid, the reaction kinetics are influenced by several factors, including the concentration of acid sites, the surface area of the catalyst, and the accessibility of these sites to the reactants. nih.gov For instance, in the esterification of long-chain fatty acids, a catalyst with a large specific surface area and mesoporous structure may exhibit higher activity, even with a lower density of sulfonic acid groups, compared to a non-porous catalyst with a higher acid density. nih.gov The reaction mechanism for the acid-catalyzed formation of mesophase pitches from naphthalene involves several key steps: protonation, intermolecular electrophilic addition, intramolecular electrophilic addition, dehydrogenation, and deprotonation, all of which require a strong acidic catalyst. rsc.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of sodium;6-hydroxynaphthalene-2-sulfonate can be confirmed.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.5 ppm). researchgate.net The exact chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing sulfonate (-SO₃⁻) group.

The hydroxyl group tends to increase the electron density on the naphthalene (B1677914) ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the sulfonate group withdraws electron density, deshielding nearby protons and shifting their signals to a higher chemical shift (downfield).

Based on the substitution pattern of 6-hydroxy and 2-sulfonate groups on the naphthalene ring, the following proton assignments can be predicted:

The protons on the hydroxyl-bearing ring (C5, C7, and C8) will be influenced by the -OH group.

The protons on the sulfonate-bearing ring (C1, C3, and C4) will be influenced by the -SO₃⁻ group.

The proton at C1, being ortho to the sulfonate group, is expected to be significantly deshielded.

The proton at C5, being ortho to the hydroxyl group, is expected to be shielded.

A detailed analysis of the coupling patterns (singlets, doublets, triplets) arising from spin-spin interactions between adjacent protons allows for the definitive assignment of each signal to a specific proton on the naphthalene ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Expected Multiplicity
H-1DownfieldDoublet
H-3DownfieldDoublet
H-4DownfieldDoublet
H-5UpfieldDoublet
H-7UpfieldDoublet
H-8IntermediateDoublet
OHVariable, broadSinglet

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

The chemical shifts in the ¹³C NMR spectrum are also influenced by the electronic effects of the substituents. The carbon atom directly attached to the hydroxyl group (C-6) is expected to show a significant downfield shift (higher ppm value) due to the deshielding effect of the oxygen atom. Conversely, the carbon atom bearing the sulfonate group (C-2) will also be downfield-shifted. The quaternary carbons (C-4a, C-8a) involved in the ring fusion will have distinct chemical shifts.

Predicting the precise chemical shifts requires computational methods or comparison with experimentally obtained data for similar compounds. For instance, in a study of 2-naphthol (B1666908), the carbon attached to the hydroxyl group (C2) was observed at approximately 153.6 ppm, while the other aromatic carbons appeared in the range of 109-135 ppm. researchgate.net A similar pattern is expected for this compound, with the sulfonate group further influencing the shifts of the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1120-130
C-2135-145 (Sulfonate-bearing)
C-3120-130
C-4125-135
C-4a130-140 (Quaternary)
C-5110-120
C-6150-160 (Hydroxyl-bearing)
C-7115-125
C-8125-135
C-8a130-140 (Quaternary)

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the naphthalene rings, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): A heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This allows for the direct assignment of a proton signal to its corresponding carbon signal. wikipedia.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) by their long-range couplings to nearby protons.

The application of these 2D NMR techniques would provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

Fourier Transform Infrared (FTIR) Spectral Analysis for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. researchgate.net

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic naphthalene ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several sharp bands in the region of 1450-1650 cm⁻¹.

S=O Stretching: The sulfonate group (-SO₃⁻) is characterized by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1030-1080 cm⁻¹ (symmetric) and 1150-1230 cm⁻¹ (asymmetric). researchgate.net

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group is expected in the range of 1200-1300 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations that appear in the fingerprint region (below 1000 cm⁻¹).

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
>3000 (sharp)C-H stretchAromatic Ring
1450-1650C=C stretchAromatic Ring
1150-1230 (strong)Asymmetric S=O stretchSulfonate (-SO₃⁻)
1030-1080 (strong)Symmetric S=O stretchSulfonate (-SO₃⁻)
1200-1300C-O stretchPhenolic Hydroxyl

Vibrational Mode Assignments and Conformational Insights

While FTIR is excellent for identifying functional groups, Raman spectroscopy often provides complementary information, particularly for symmetric vibrations and the carbon skeleton. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the naphthalene ring system. The sulfonate group also gives rise to characteristic Raman signals. nih.gov

A detailed vibrational analysis, often aided by computational modeling (such as Density Functional Theory, DFT), can assign specific vibrational modes to the observed IR and Raman bands. This allows for a deeper understanding of the molecule's conformational properties and the electronic effects of the substituents on the vibrational frequencies of the naphthalene ring. For instance, the position and intensity of the sulfonate stretching bands can provide information about the local environment and any intermolecular interactions involving this group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. The chromatographic step separates the target compound from impurities and isomers prior to its introduction into the mass spectrometer. For this anionic compound, analysis is typically performed in negative ionization mode, such as electrospray ionization (ESI-), where the molecule is detected as the deprotonated anion [M-H]⁻.

In a typical analysis, the molecule of interest is the 6-hydroxynaphthalene-2-sulfonic acid anion. nih.gov Tandem mass spectrometry (MS/MS) experiments on the precursor ion provide characteristic fragmentation patterns that are crucial for structural confirmation. The precursor ion for the anionic form is observed at a mass-to-charge ratio (m/z) of approximately 223.007. nih.gov Collision-induced dissociation of this precursor ion yields several key fragment ions that help confirm the identity of the compound. nih.gov

Table 1: LC-MS/MS Fragmentation Data for 6-Hydroxynaphthalene-2-sulfonate Anion

Precursor Ion (m/z) Fragmentation Mode Key Fragment Ions (m/z)

This interactive table is based on public spectral database entries for 6-hydroxy-2-naphthalenesulfonic acid. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This capability is indispensable for distinguishing between compounds with the same nominal mass but different chemical formulas. Instruments like the Orbitrap or Time-of-Flight (TOF) analyzers are commonly used for this purpose. nih.govnih.gov

The theoretical exact mass of the neutral 6-hydroxynaphthalene-2-sulfonic acid (C₁₀H₈O₄S) is 224.01433 Da. nih.gov Consequently, the expected exact mass for the deprotonated anion [M-H]⁻ (C₁₀H₇O₄S)⁻ is 223.00705 Da. nih.gov Experimental measurements using HRMS instruments like an ESI-QTOF have reported this precursor ion at an m/z of 223.007053, demonstrating exceptional mass accuracy and confirming the elemental formula. nih.gov This level of precision is critical for unambiguous identification in complex matrices and for confirming the identity of reference materials. nih.gov

Table 2: Exact Mass Determination of 6-Hydroxynaphthalene-2-sulfonate Anion

Species Elemental Formula Theoretical Exact Mass (Da) Experimentally Observed Mass (Da)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic naphthalene ring system. These are primarily π → π* transitions. koreascience.kr Theoretical studies on 2-naphthol and its sulfonate derivatives indicate that the two lowest-energy absorption bands have mixed ¹Lₐ and ¹Lₑ character. koreascience.kr These derivatives typically exhibit two distinct absorption bands in their spectra. koreascience.kr

The intensity of absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This principle allows for the precise quantitative analysis of this compound. It is the basis for its detection and quantification in methods like High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV). nih.gov

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule by interacting with its ground and excited electronic states. slideshare.netslideshare.net These interactions can cause a shift in the wavelength of maximum absorbance (λₘₐₓ).

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically results in a shift to longer wavelengths. slideshare.net This occurs because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition. youtube.com

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity often leads to a shift to shorter wavelengths. slideshare.net This is because the non-bonding electrons of the ground state are stabilized by interactions like hydrogen bonding with polar, protic solvents, which increases the energy required for the transition. youtube.com

In this compound, the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group allows for strong interactions with polar solvents. koreascience.kr The spectrum is dominated by π → π* transitions, and thus a bathochromic shift is generally expected with increasing solvent polarity. slideshare.netnih.gov Experimental spectra for related compounds are often recorded in aqueous solutions. koreascience.kr

Chromatographic Separation and Purity Assessment

Chromatography is the principal methodology for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. nih.govnih.gov

Purity analysis is typically performed using reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For ionic compounds like Schaeffer's salt, it is often necessary to use a buffered aqueous mobile phase to ensure reproducible retention times and good peak shapes. chromforum.org Commercial preparations of related naphthalenesulfonic acids can be of "technical" grade with purities around 70-85%, containing various isomers and byproducts. nih.gov

Specialized chromatographic techniques can be used for preparative-scale purification. High-speed counter-current chromatography (HSCCC) has been successfully applied to purify a related compound, 4-hydroxy-1-naphthalenesulfonic acid sodium salt, from a practical grade of ~85% to over 99% purity. nih.gov The final purity is invariably confirmed by an analytical HPLC method, often coupled with UV detection. nih.gov

Table 3: Chromatographic Techniques for Naphthalenesulfonate Analysis and Purification

Technique Application Typical Stationary Phase Purpose
HPLC Purity Assessment & Quantification C18 (Reversed-Phase) Analytical separation of the main component from impurities. nih.gov
HSCCC Preparative Purification Liquid-Liquid System (e.g., n-butanol/water) Isolation of high-purity material from technical-grade batches. nih.gov
Gel-Permeation Chromatography Fractionation Sephadex Gel Separation of condensates based on molecular size. epa.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of sodium 6-hydroxynaphthalene-2-sulfonate. tcichemicals.comtcichemicals.com The development of a robust HPLC method is essential for separating the target compound from isomers, starting materials, and by-products generated during its synthesis. Commercially available technical-grade Schaeffer's salt can contain various impurities, making reliable analytical methods necessary for its analysis. nih.gov

Method development typically involves optimizing several parameters to achieve effective separation. A common approach is reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase. The identity and purity of the compound are confirmed by comparing its retention time and spectral data with a pure reference standard. nih.gov Purity is often determined by calculating the area percentage of the main peak in the chromatogram. tcichemicals.comtcichemicals.com

Research Findings: An effective HPLC method for analyzing aromatic sulfonates like Schaeffer's salt often employs a C18 column. The mobile phase typically consists of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure the separation of compounds with different polarities. An acidic modifier, like trifluoroacetic acid, is sometimes added to the mobile phase to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as the naphthalene ring system exhibits strong absorbance.

Table 1: Example HPLC Method Parameters for Sodium 6-hydroxynaphthalene-2-sulfonate Analysis

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm

Gas Chromatography (GC) for Volatile By-products

While sodium 6-hydroxynaphthalene-2-sulfonate itself is a non-volatile salt and thus not directly analyzable by Gas Chromatography (GC), the technique is crucial for identifying and quantifying volatile impurities and by-products that may be present from the manufacturing process. thermofisher.com These volatile compounds can include residual solvents or unreacted starting materials.

The impurity profiling process involves detecting, identifying, and quantifying these unwanted volatile chemicals. thermofisher.com GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for this purpose, providing both chromatographic separation and structural information for identification. thermofisher.comthermofisher.com Sample preparation may involve a derivatization step to convert non-volatile impurities into species suitable for GC analysis, or a liquid-liquid extraction to isolate volatile components. Given that the target compound is a salt, it must be removed prior to injection to prevent damage to the GC column. thermofisher.com

Research Findings: For the analysis of volatile by-products, a typical GC-MS method would utilize a capillary column with a nonpolar stationary phase. The oven temperature is programmed to ramp from a low to a high temperature to elute a wide range of volatile compounds. The mass spectrometer is used to identify the separated components by comparing their mass spectra to library databases like the NIST library. thermofisher.com This allows for the detection of trace-level volatile organic compounds that could affect the quality of the final product.

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For sodium 6-hydroxynaphthalene-2-sulfonate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information about its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. iaea.org For a salt like sodium 6-hydroxynaphthalene-2-sulfonate, DSC can reveal important information about its physical state and behavior upon heating.

The literature indicates that sodium 6-hydroxynaphthalene-2-sulfonate has a melting point above 300 °C, suggesting it may decompose before it melts. chemicalbook.comsigmaaldrich.com A DSC thermogram would show endothermic peaks corresponding to energy-absorbing events. These can include the loss of water of hydration, as the compound is often supplied as a hydrate, followed by any solid-state phase transitions before the onset of thermal decomposition. sigmaaldrich.comnih.gov The presence of impurities or variations in salt concentration can influence the temperatures and enthalpies of these transitions. researchgate.netresearchgate.net

Research Findings: In a typical DSC experiment for a salt, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting thermogram plots heat flow against temperature. For salts, distinct endothermic peaks can indicate phase transitions. For example, a study on KNO3 showed two endothermal effects: a solid-solid transition around 130 °C and a solid-liquid transition (melting) around 334 °C. iaea.org A similar analysis of sodium 6-hydroxynaphthalene-2-sulfonate would be expected to show an initial broad endotherm corresponding to water loss, followed by potential sharp peaks for any polymorphic transitions before a final, large endothermic or exothermic event associated with decomposition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu This technique is fundamental for determining the thermal stability and decomposition profile of sodium 6-hydroxynaphthalene-2-sulfonate. youtube.com

A TGA experiment provides a thermogram, which plots mass percentage against temperature. For hydrated salts, an initial mass loss is typically observed at lower temperatures (around 100 °C), corresponding to the loss of water molecules. youtube.com The subsequent mass loss at higher temperatures indicates the onset and progression of thermal decomposition. The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability. researchgate.net Studies on similar compounds, like sodium salts of polymeric sulfonic acids, show multi-step degradation processes, often leaving a significant amount of non-volatile residue at high temperatures. marquette.edu

Research Findings: Analysis of poly(sodium 4-styrenesulfonate), a related aromatic sulfonate salt, revealed a multi-step decomposition. marquette.edu An initial mass loss occurred up to 280°C, followed by a major loss between 430°C and 500°C. At 900°C, a substantial residue (59% of the initial mass) remained. marquette.edu For sodium 6-hydroxynaphthalene-2-sulfonate, a similar pattern would be anticipated. An initial mass loss from dehydration would be followed by the decomposition of the organic naphthalene structure and the sulfonate group at elevated temperatures. The final residue would likely consist of a stable inorganic sodium salt, such as sodium sulfate (B86663) or sulfite. marquette.edu

Table 2: Anticipated TGA Decomposition Stages for Sodium 6-hydroxynaphthalene-2-sulfonate Hydrate

Temperature Range (°C)Mass Loss (%)Associated Event
~50 - 150 Variable (e.g., 5-10%)Loss of water of hydration
>350 - 500 SignificantOnset of decomposition of the organic moiety
>500 Further gradual lossDecomposition of sulfonate group and char formation
>800 -Stable inorganic residue remains

Environmental Fate and Biogeochemical Cycling

Biodegradation Mechanisms by Microbial Communities

Microbial communities are central to the degradation of naphthalenesulfonates in the environment. The presence of both hydroxyl and sulfonate groups on the naphthalene (B1677914) ring influences the metabolic pathways utilized by microorganisms for its breakdown.

Specific bacterial communities capable of degrading complex sulfonated aromatic compounds have been successfully isolated and characterized. A notable example is a mixed bacterial community isolated from the River Elbe, which demonstrated the ability to completely degrade 6-aminonaphthalene-2-sulfonic acid, a compound structurally related to 6-hydroxynaphthalene-2-sulfonate. nih.govosti.govnih.gov This community involved a mutualistic interaction between two Pseudomonas strains, designated BN6 and BN9. nih.govosti.govnih.gov

The Pseudomonas strain BN6 was identified as the key organism initiating the degradation process. nih.govosti.gov Through adaptation, this strain developed the capability to metabolize a range of naphthalene-2-sulfonates that have either hydroxyl (-OH) or amino (-NH2) groups at the C-5, C-6, C-7, or C-8 positions. nih.govosti.govnih.gov This indicates that microorganisms like Pseudomonas spp., which are frequently found in contaminated and pristine environments, possess the genetic and enzymatic machinery to utilize hydroxynaphthalenesulfonates as a source of carbon and energy. frontiersin.org The genus Pseudomonas is well-documented for its metabolic versatility and its role in the degradation of various aromatic compounds, including naphthalene and its derivatives. frontiersin.orgresearchgate.net

The microbial degradation of naphthalenesulfonates is initiated by enzymatic attacks that cleave the aromatic ring structure and remove the sulfonate group. Studies on Pseudomonas spp. (strains A3 and C22) have shown that the metabolism of naphthalenesulfonic acids often begins with a double hydroxylation of the sulfonated aromatic ring. frontiersin.org This initial step is catalyzed by a multi-component enzyme system known as naphthalene dioxygenase, which incorporates molecular oxygen into the naphthalene ring to form a cis-naphthalene dihydrodiol. frontiersin.org

This intermediate is unstable and undergoes a spontaneous elimination of the sulfite (SO3²⁻) group to yield 1,2-dihydroxynaphthalene. frontiersin.org From this key intermediate, the metabolic pathway proceeds through established routes for naphthalene catabolism. The 1,2-dihydroxynaphthalene is subjected to ring cleavage by the enzyme 1,2-dihydroxynaphthalene dioxygenase, channeling the resulting products into central metabolic pathways via either the catechol or gentisate route. frontiersin.org

In a related process observed with strain BN6 degrading 6-aminonaphthalene-2-sulfonate, the initial enzymatic attack was a regioselective hydroxylation at the 1,2-position of the naphthalene skeleton. nih.govosti.govnih.gov This led to the formation and excretion of corresponding hydroxy- or aminosalicylates in stoichiometric amounts. nih.govosti.gov This demonstrates a common strategy in which bacteria convert the substituted naphthalene into a substituted salicylate, which is then further metabolized.

The rate of biodegradation of naphthalenesulfonates is influenced by environmental conditions and the presence of competent microbial populations. Kinetic studies on the parent compound, naphthalene, provide insight into the potential degradation rates for its hydroxylated and sulfonated derivatives.

In soil environments, the biodegradation of naphthalene follows first-order kinetics. researchgate.netsciepub.com The rate of degradation can be significantly enhanced by the presence of specific microorganisms and nutrients. For instance, in one study, the natural attenuation of naphthalene in soil resulted in a 44% degradation over four weeks, which increased to 85% under conditions of combined biostimulation (addition of nutrients) and bioaugmentation (addition of a mixed culture of degrading bacteria). sciepub.com The half-life of naphthalene can be significantly reduced through such bioremediation strategies. sciepub.com Another study using the fungus Pleurotus ostreatus for naphthalene degradation in soil reported a 98% reduction over 22 days when a nutrient supplement was added. researchgate.net

In aquatic systems, the kinetics can be modeled differently. The primary biodegradation of linear alkylbenzene sulphonates (LAS) in seawater has been shown to follow a logistic model rather than simple first-order kinetics. nih.gov

The table below summarizes kinetic data from studies on naphthalene, which serves as a proxy for understanding the biodegradation potential of its derivatives in different environmental matrices.

EnvironmentMicroorganism/TreatmentInitial ConcentrationDegradation Rate Constant (k)Half-life (t½)Model
SoilPseudomonas putida strain KD10Not specified0.2193 day⁻¹3.1 daysFirst-Order
SoilPseudomonas sp. consortium (immobilized)Not specifiedNot specified2.0 daysFirst-Order
SoilNatural Attenuation4% (w/w)0.019 day⁻¹36.5 daysFirst-Order
SoilBioaugmentation + Biostimulation4% (w/w)0.065 day⁻¹10.7 daysFirst-Order
SeawaterIndigenous marine bacteria (for LAS)Not specifiedNot specified6.15 daysLogistic

This table is based on data for naphthalene and linear alkylbenzene sulphonates (LAS) to illustrate typical biodegradation kinetics. sciepub.comnih.govbiorxiv.org

Abiotic Transformation Processes

In addition to microbial breakdown, abiotic factors can contribute to the transformation of sodium 6-hydroxynaphthalene-2-sulfonate in the environment.

Photolysis, or degradation by light, can be a significant transformation pathway for aromatic compounds in sunlit surface waters. Studies on other sulfonated aromatic compounds, such as fluorotelomer sulfonamides, indicate that decomposition can occur through both direct and indirect photolysis. unito.it

Direct photolysis involves the absorption of UV radiation by the molecule itself, leading to its breakdown. This process is often more efficient at shorter UV wavelengths (e.g., below 220 nm). unito.it Indirect photolysis involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), superoxide radicals (O₂⁻•), and hydrated electrons (e⁻aq). unito.it The rate of photolytic degradation is highly dependent on factors like water clarity, depth, pH, and the presence of dissolved organic matter, which can act as a photosensitizer or a scavenger of reactive species. For similar compounds, decomposition rates and half-lives have been shown to be significantly influenced by pH. unito.it

Hydrolysis is the process of a chemical breakdown due to reaction with water. The stability of a compound against hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems and moist soils. Naphthalenesulfonates are generally considered to be hydrolytically stable. The carbon-sulfur (C-S) bond in the sulfonate group and the carbon-oxygen (C-O) bond of the hydroxyl group attached to the aromatic ring are typically resistant to hydrolysis under ambient environmental pH and temperature conditions. nih.govnih.gov

Standardized tests, such as the OECD 111 guideline, are used to assess hydrolytic stability at different pH values (typically 4, 7, and 9). nih.govnih.govresearchgate.net For many complex organic molecules, the estimated half-life (t½) at 25°C is greater than one year, indicating they are hydrolytically stable and persistent in the absence of other degradation processes. nih.govresearchgate.net While pH can influence the hydrolysis rates of some compounds, often accelerating degradation at acidic or alkaline extremes, stable structures like naphthalenesulfonates are not expected to undergo significant hydrolytic degradation under typical environmental pH ranges (pH 5-9). nih.gov The high melting point of sodium 6-hydroxynaphthalene-2-sulfonate (>300°C) also suggests a high degree of chemical stability. evitachem.com

Environmental Distribution and Transport Modeling of Sodium;6-hydroxynaphthalene-2-sulfonate

The environmental distribution and transport of this compound are governed by its physicochemical properties, particularly its high water solubility and ionic nature. Modeling its fate in the environment requires an understanding of its partitioning between water, soil, sediment, and air.

Sorption to Sediments and Organic Matter

The sorption of this compound to sediments and organic matter is a key process influencing its mobility in the environment. As an ionic organic compound, its sorption behavior is more complex than that of nonpolar compounds and is influenced by factors such as pH, ionic strength, and the nature of the sorbent material.

While specific studies on the sorption of 6-hydroxynaphthalene-2-sulfonate are limited, research on related naphthalenesulfonates indicates that these compounds can sorb to organic carbon in soils and sediments. For instance, studies on naphthalene sorption have shown that isotherm nonlinearity and hysteresis increase in the order of soil humic acid < soil < soil humin, with aliphatic-rich humin showing the highest sorption capacity nih.gov. The sorption of charged organic compounds is not solely driven by hydrophobicity but also by electrostatic interactions with charged surfaces of soil minerals and organic matter acs.org. The sulfonate group imparts a negative charge, which can lead to repulsion from negatively charged clay and organic matter surfaces, potentially reducing sorption and increasing mobility. Conversely, interactions with positively charged sites on minerals or through cation bridging can enhance sorption.

Desorption studies on artificially contaminated soil with naphthalenesulfonate compounds, including 2-naphthol-6,8-disulfonic acid, have been conducted to understand their mobility and the potential for remediation through soil washing nih.gov. The results of such studies are crucial for predicting the persistence and transport of these compounds in subsurface environments.

Table 1: Factors Influencing the Sorption of Naphthalenesulfonates to Environmental Matrices

FactorInfluence on SorptionReference
Organic Matter ContentGenerally increases sorption for hydrophobic compounds. For ionic compounds, the nature of the organic matter (e.g., humin vs. humic acid) is also critical. nih.gov
Soil/Sediment pHAffects the surface charge of sorbents and the ionization state of the compound, thereby influencing electrostatic interactions. acs.org
Ionic Strength of WaterCan influence the electrical double layer at the sorbent surface and screen electrostatic interactions, potentially affecting sorption. acs.org
Clay MineralogyThe type and charge of clay minerals can provide sites for sorption or repulsion. kwrwater.nl

Volatilization and Atmospheric Fate (Henry's Law Constant)

The potential for volatilization of a chemical from water to the atmosphere is described by its Henry's Law Constant. For this compound, being a salt, the vapor pressure is expected to be very low, and it will exist in a dissociated state in water. Consequently, its Henry's Law Constant is predicted to be negligible, indicating that volatilization is not a significant environmental transport pathway. Aromatic sulfonation processes themselves can involve the volatilization of the parent aromatic compound, but the resulting sulfonic acid salt is non-volatile google.comgoogle.com.

The atmospheric fate of organic compounds is largely determined by their reaction with photochemically produced hydroxyl radicals (OH•) acs.orgtandfonline.com. While direct volatilization of this compound is unlikely, if it were to enter the atmosphere through aerosolization, its degradation would be initiated by reaction with OH radicals. Studies on the atmospheric oxidation of naphthalene and its derivatives show that the reaction is initiated by the addition of an OH radical to the aromatic ring, leading to the formation of various oxidation products rsc.org. The presence of a hydroxyl group on the naphthalene ring is expected to activate the ring towards electrophilic attack by OH radicals, potentially leading to a faster degradation rate compared to unsubstituted naphthalene acs.org. The photodegradation of naphthalene-derived secondary organic aerosols has been shown to be rapid, leading to a loss of particle mass and the formation of more volatile products rsc.org.

Table 2: Predicted Atmospheric Fate Parameters for this compound

ParameterPredicted Value/BehaviorRationale/Reference
Henry's Law ConstantNegligibleAs an ionic salt, it has a very low vapor pressure and high water solubility.
Atmospheric DegradationPrimarily through reaction with hydroxyl radicals if aerosolized.Based on studies of naphthalene and its derivatives acs.orgrsc.org.
Atmospheric LifetimeExpected to be short if exposed to OH radicals.The hydroxylated and sulfonated structure may enhance reactivity with atmospheric oxidants.

Groundwater and Surface Water Transport Dynamics

Due to its high water solubility and low potential for sorption and volatilization, this compound is expected to be highly mobile in aquatic systems. In surface waters, its transport will be governed by advection and turbulent diffusion ebrary.net. Its polar nature suggests it will readily dissolve and be transported with the bulk water flow.

In groundwater, the mobility of naphthalenesulfonates is influenced by the hydrogeological characteristics of the aquifer and the extent of sorption to the aquifer materials. Studies on landfill leachates have shown that polar organic pollutants, including naphthalenesulfonates, can contaminate groundwater nih.gov. The transport of these compounds can be affected by their interaction with dissolved organic matter, which may facilitate or hinder their movement uq.edu.au. The presence of the sulfonate group generally increases the water solubility and mobility of aromatic compounds in groundwater compared to their non-sulfonated counterparts nih.gov.

Ecological Implications of Environmental Transformation Products

The environmental transformation of this compound can occur through biotic (biodegradation) and abiotic (e.g., photolysis) processes, leading to the formation of various transformation products. The ecological implications of these products depend on their persistence, bioavailability, and toxicity.

Aromatic sulfonates are generally considered xenobiotic compounds and can be resistant to biodegradation nih.gov. However, some microbial communities have been shown to degrade naphthalenesulfonates. For instance, mixed bacterial cultures have been observed to degrade 6-aminonaphthalene-2-sulfonate, initiating the process through a regioselective attack on the naphthalene skeleton nih.govasm.orgosti.govnih.gov. The initial transformation products are often hydroxylated or aminated salicylates, which can be further mineralized by other members of the microbial community nih.govasm.orgosti.govnih.gov. The biodegradation of naphthalene and its sulfonated derivatives often proceeds through the formation of dihydroxynaphthalene, which is then subject to ring cleavage frontiersin.org.

The toxicity of the parent compound and its transformation products is a key consideration for ecological risk assessment. Studies on 2-naphthalene sulfonate have shown that it can induce oxidative stress and genotoxicity in aquatic organisms nih.gov. The microbial degradation of 2-naphthalene sulfonate has been shown to reduce its toxic effects informaticsjournals.co.in. However, transformation products can sometimes be more toxic than the parent compound nih.gov. For example, the anaerobic degradation of naphthalene by sulfate-reducing bacteria can lead to the release of metabolites like 2-naphthoate and tandfonline.comrsc.orgnih.govsemanticscholar.org-tetrahydro-2-naphthoate, especially under energy-limiting conditions nih.gov. The ecological impact of these specific metabolites would require further investigation.

Table 3: Potential Environmental Transformation Products of Hydroxynaphthalene Sulfonates and their Ecological Relevance

Transformation ProcessPotential ProductsPotential Ecological ImplicationsReference
Bacterial DioxygenationHydroxylated SalicylatesGenerally more biodegradable than the parent compound. Toxicity may be reduced. nih.govasm.orgosti.govnih.gov
Anaerobic DegradationNaphthoates, TetrahydronaphthoatesMay be persistent under certain conditions and their toxicity is not well characterized. nih.gov
PhotodegradationSmaller, more volatile organic compoundsCan lead to the formation of secondary organic aerosols with potential health effects. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the 6-hydroxynaphthalene-2-sulfonate anion. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries, binding energies, and thermodynamic properties of molecules like sodium;6-hydroxynaphthalene-2-sulfonate.

In a typical DFT study, the geometry of the 6-hydroxynaphthalene-2-sulfonate anion would be optimized to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is reached. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, DFT investigations on similar sodium salts of organic acids have successfully calculated these parameters, showing excellent agreement with experimental results where available. scirp.org

Furthermore, DFT is used to calculate the binding energy between the sodium cation (Na+) and the 6-hydroxynaphthalene-2-sulfonate anion. Studies on other sodium salts, such as sodium aminoterephthalates, have shown that DFT can accurately predict binding energies, enthalpies, and Gibbs free energies, confirming the thermodynamic stability of the salt complexes. scirp.orgresearchgate.net NBO (Natural Bond Orbital) analysis, often performed alongside DFT calculations, can elucidate the nature of the ionic bond, revealing charge transfer and orbital interactions between the sodium ion and the sulfonate and hydroxyl groups. scirp.orgmdpi.com

Table 1: Representative Parameters Calculated via DFT for a Molecule like 6-Hydroxynaphthalene-2-sulfonate This table is illustrative of the types of data obtained from DFT calculations; specific values for the title compound require a dedicated computational study.

Parameter TypeExample AtomsTypical Calculated ValueSignificance
Bond Length C-S~1.8 ÅDetermines the geometry and strength of the covalent bond.
S-O~1.5 ÅReflects the double bond character in the sulfonate group.
Na-O~2.4 ÅDescribes the ionic interaction distance in the salt. rsc.org
Bond Angle O-S-O~110°Defines the tetrahedral-like geometry of the sulfonate group.
Dihedral Angle C-C-S-OVariesDescribes the rotation around the C-S bond and overall planarity.
Binding Energy Na⁺···[Anion]⁻VariesIndicates the energetic stability of the ionic salt formation. researchgate.net
NBO Charge Na~+0.9 eConfirms the ionic character of the sodium atom.
O (Sulfonate)~-0.9 eShows the localization of negative charge on oxygen atoms.

DFT and its time-dependent extension (TD-DFT) are also employed to predict various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) can be predicted by calculating the magnetic shielding tensors of the nuclei (¹H, ¹³C) within the molecule's calculated electronic environment. While machine learning and GNN (Graph Neural Networks) are emerging as powerful tools for predicting ¹H and ¹³C NMR spectra with high accuracy nih.gov, DFT remains a foundational method.

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies corresponding to the molecule's normal modes of vibration. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation. researchgate.net An experimental FT-IR spectrum of sodium 6-hydroxynaphthalene-2-sulfonate shows characteristic peaks for the aromatic ring, sulfonate group (around 1180 and 1040 cm⁻¹), and hydroxyl group. researchgate.net A DFT calculation would aim to assign these peaks to specific vibrational motions.

UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scirp.org These calculations help identify the molecular orbitals involved in the electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. For aromatic systems like naphthalene (B1677914), these transitions are typically π → π*.

Molecular Modeling and Dynamics (MD) Simulations

While QM methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time, such as the compound in solution or in an aggregated state.

Naphthalene sulfonate derivatives are known to act as surfactants and can form aggregates or micelles in aqueous solutions above a certain concentration. canada.canih.gov Computational studies can explore the intermolecular forces driving this aggregation, which include:

π-π Stacking: Interaction between the aromatic naphthalene rings.

Hydrogen Bonding: Between the hydroxyl group of one molecule and the sulfonate group or hydroxyl group of another, often mediated by water molecules.

Ionic Interactions: Repulsion between the negatively charged sulfonate groups, which is modulated by the presence of sodium counterions.

Studies on related alkylnaphthalene sulfonates show that the naphthalene ring has a significant effect on micellization, and the tendency to aggregate is influenced by the molecular structure. nih.govfrontiersin.org MD simulations can be used to model the self-assembly process, predicting aggregate size, shape, and the critical micelle concentration (cmc).

Crystal Engineering and Solid-State Structure Prediction

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. wikipedia.orgacs.org Computational methods are playing an increasingly important role in this field.

Crystal Structure Prediction (CSP) aims to find the most stable packing arrangements of a molecule in a crystal lattice from first principles. nih.gov This involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. nih.govnih.gov For an ionic salt like this compound, the prediction would need to account for strong ionic bonds, hydrogen bonding from the hydroxyl group, and weaker van der Waals forces. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the behavior of new, unsynthesized molecules.

Sodium 6-hydroxynaphthalene-2-sulfonate is a key intermediate in the synthesis of many azo dyes. chemicalbook.com Its chemical reactivity, particularly as a coupling component with diazonium salts, is of primary industrial importance. A QSAR/QSPR model could be developed to predict this reactivity for a series of its derivatives.

The process involves several steps:

Data Set Generation: A series of derivatives of 6-hydroxynaphthalene-2-sulfonate would be synthesized, varying the substituents on the aromatic ring. Their reactivity in a standard coupling reaction would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the calculated descriptors with the measured reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such models can provide deep insights into the reaction mechanism, highlighting which structural features (e.g., electron-donating or -withdrawing groups) enhance or diminish reactivity. The sulfonic acid group itself is known to be a deactivating group in electrophilic aromatic substitution, which influences subsequent reactions. google.comnumberanalytics.com

Table 3: Example of a QSAR Data Set for Predicting Chemical Reactivity
Derivative (Substituent at C1)Electronic Descriptor (e.g., HOMO Energy)Steric Descriptor (e.g., Molar Volume)Observed Reactivity (k)
-H-9.5 eV150 ų1.0
-Cl-9.8 eV160 ų0.8
-NH₂-9.1 eV165 ų2.5
-NO₂-10.2 eV170 ų0.3

Once a reliable QSAR/QSPR model is developed, it can be used for the high-throughput computational screening of vast virtual libraries of compounds. acs.org This process allows researchers to identify promising new derivatives with specific, tailored properties (e.g., dyes with a particular color, or intermediates with enhanced reactivity) without the need for costly and time-consuming synthesis and testing of every candidate.

The workflow for computational screening typically involves:

Library Design: A large virtual library of thousands or millions of derivatives of the parent molecule (sodium 6-hydroxynaphthalene-2-sulfonate) is generated by systematically adding different functional groups at various positions.

Property Prediction: The validated QSAR/QSPR model is applied to every molecule in the virtual library to predict the property of interest (e.g., reactivity, absorption wavelength).

Candidate Prioritization: The molecules are ranked based on their predicted properties. The top-ranked candidates, those predicted to be most effective, are identified for further investigation.

Experimental Validation: The prioritized candidates are then synthesized and tested in the laboratory to confirm the model's predictions.

This approach dramatically accelerates the discovery of novel compounds with desired characteristics, making it a cornerstone of modern chemical and materials research. acs.org

Emerging Research Frontiers and Prospective Developments

Integration into Nanoscience and Nanotechnology Applications

The unique molecular architecture of sodium 6-hydroxynaphthalene-2-sulfonate, featuring a rigid naphthalene (B1677914) core functionalized with both a hydroxyl and a sulfonic acid group, makes it an intriguing candidate for applications in nanoscience and nanotechnology. While direct applications are still emerging, the principles of nanoparticle functionalization and the construction of advanced materials provide a strong basis for its future integration.

Researchers are actively exploring the functionalization of nanoparticles to enhance their properties for a multitude of applications, including molecular imaging and drug delivery. nih.govnih.gov The hydroxyl and sulfonate moieties of Schaeffer's salt offer reactive sites for covalent attachment to the surface of nanoparticles, thereby modifying their surface chemistry and imparting new functionalities. For instance, the sulfonate group can enhance the water solubility and stability of nanoparticle dispersions, a critical factor in many biological and environmental applications.

Furthermore, the aromatic nature of the naphthalene ring system makes it a potential building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netyoutube.comyoutube.com MOFs are a class of porous materials with exceptionally high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis. By incorporating linkers derived from Schaeffer's salt, it may be possible to create MOFs with tailored chemical environments within their pores, potentially leading to novel catalytic or sensing platforms. The design and synthesis of such functional materials from responsive polymeric building blocks is a rapidly developing field. chemicalbook.com

Table 1: Potential Nanoscience Applications of Sodium 6-hydroxynaphthalene-2-sulfonate Derivatives

Application AreaPotential Role of Schaeffer's Salt DerivativeDesired Properties
Functionalized Nanoparticles Surface ligand to enhance stability and introduce functionality.Improved water dispersibility, specific targeting capabilities.
Metal-Organic Frameworks (MOFs) Organic linker to construct porous frameworks.Tailored pore size and chemical environment, enhanced catalytic activity.
Nanosensors Component of a fluorescent probe for detecting specific analytes.High sensitivity and selectivity, fluorescent response to target binding.

Advanced Catalysis and Reaction Design for Green Synthesis

The conventional synthesis of Schaeffer's salt involves the sulfonation of 2-naphthol (B1666908) with concentrated sulfuric acid at elevated temperatures. nih.govresearchgate.netgoogle.comwikipedia.org This process, while effective, raises environmental concerns due to the use of harsh reagents and the generation of acidic waste streams. Consequently, a significant research thrust is focused on the development of greener and more sustainable synthetic routes.

The principles of green chemistry are being applied to explore alternative catalytic systems that can minimize the environmental footprint of aromatic sulfonation. nih.govwikipedia.org This includes the investigation of solid acid catalysts, such as zeolites, clays, and ion-exchange resins, which can offer advantages in terms of reusability, reduced corrosion, and easier product separation. nih.gov For instance, the use of phosphotungstic acid supported on acid-activated palygorskite has shown promise in other acid-catalyzed reactions, suggesting its potential applicability to naphthol sulfonation. sigmaaldrich.com

Moreover, advancements in reaction engineering, such as the use of microreactors, could offer better control over reaction parameters, leading to higher selectivity and yields with reduced energy consumption. The reversible nature of the sulfonation reaction also presents opportunities for optimization, where kinetic and thermodynamic control can be precisely manipulated to favor the desired 2,6-isomer. stackexchange.com

Table 2: Comparison of Conventional and Potential Green Synthesis Routes for Schaeffer's Salt

Synthesis ParameterConventional MethodPotential Green Alternative
Catalyst Concentrated Sulfuric AcidSolid acid catalysts (zeolites, clays), heteropoly acids.
Solvent Often neat or excess sulfuric acidGreener solvents or solvent-free conditions.
Byproducts Acidic waste, unwanted isomers.Reduced waste, higher selectivity.
Energy Consumption High-temperature heating.Milder reaction conditions, improved energy efficiency.

Bio-inspired and Sustainable Chemical Transformations

The use of enzymes and whole-cell biocatalysts is a rapidly growing area in chemical synthesis, offering high selectivity under mild reaction conditions. While the direct enzymatic synthesis of Schaeffer's salt is not yet established, related research provides a strong proof-of-concept for future developments.

Studies have demonstrated the existence of arylsulfate sulfotransferases, enzymes that can catalyze the transfer of a sulfate (B86663) group to phenolic compounds. nih.gov This opens up the possibility of developing a biocatalytic route for the sulfonation of 2-naphthol. Furthermore, the discovery of a novel sulfotransferase capable of C-sulfonation of α,β-unsaturated carbonyl groups expands the known scope of enzymatic sulfonation reactions. nih.gov The application of biocatalysis is also being explored for the synthesis of other sulfonated aromatic compounds, such as sulphanilic acid, where enzymes are used to achieve highly selective transformations. patsnap.com

On the other side of the lifecycle, the biodegradation of sulfonated naphthalene compounds is an active area of research. nih.gov Microbial consortia have been identified that can degrade naphthalene sulfonates, often initiating the process through dihydroxylation of the aromatic ring, followed by desulfonation. nih.gov This understanding of microbial metabolic pathways is crucial for developing bioremediation strategies for waste streams containing these compounds.

Applications in Environmental Remediation Technologies

The prevalence of azo dyes, many of which are synthesized from Schaeffer's salt, in industrial wastewater presents a significant environmental challenge. researchgate.net The strong color, complex aromatic structure, and resistance to degradation of these dyes necessitate effective treatment methods. Sodium 6-hydroxynaphthalene-2-sulfonate and its derivatives are central to research in this area, both as target pollutants and as components of remediation technologies.

One of the most promising approaches for the degradation of azo dyes is photocatalysis, particularly using titanium dioxide (TiO2) as a catalyst. nih.govmdpi.com Under UV irradiation, TiO2 generates highly reactive oxygen species that can break down the complex structure of azo dyes into simpler, less harmful compounds. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Research has shown that the efficiency of this process can be enhanced by modifying the TiO2 catalyst, for example, by doping with nitrogen or functionalizing with nanoparticles. researchgate.netnih.govresearchgate.net

Beyond the degradation of dyes, there is growing interest in the bioremediation of sulfonated aromatic compounds in general. researchgate.net While the sulfonate group can render these compounds resistant to microbial degradation, certain bacterial strains have been shown to metabolize them. nih.govresearchgate.net Understanding the mechanisms of naphthalene bioremediation is key to developing effective strategies for cleaning up contaminated sites. doi.orgcl-solutions.com The toxicity and bioaccumulation of naphthalene sulfonates in aquatic organisms are also under investigation to better assess their environmental impact. nih.gov Graphene-based nanomaterials are also being explored for various environmental applications. rsc.orgresearchgate.net

Rational Design of New Functional Molecules with Enhanced Performance

The inherent properties of the 6-hydroxynaphthalene-2-sulfonate scaffold make it an excellent starting point for the rational design of new functional molecules with tailored properties for high-performance applications. This goes beyond the traditional use in colorants to encompass a range of advanced materials.

A key area of development is the creation of novel fluorescent probes and sensors. rsc.orgnih.govsemanticscholar.orgrsc.orgrsc.orgmdpi.comresearchgate.net By chemically modifying the naphthalene ring system, for example, by introducing specific recognition moieties, it is possible to design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte. Naphthalimide-based probes, which share a similar polycyclic aromatic structure, have been successfully developed for detecting metal ions and for bio-imaging applications, such as lysosomal tracking in living cells. rsc.orgnih.govsemanticscholar.orgrsc.org

Furthermore, the principles of functional dye design are being applied to create molecules with specific optical and electronic properties for high-tech applications. youtube.comnih.govnih.gov This includes the development of sensitizers for dye-sensitized solar cells (DSSCs) and molecules for photodynamic therapy. researchgate.netresearchgate.netnih.gov The ability to tune the electronic properties of the naphthalene system through synthetic modification allows for the creation of materials with optimized light absorption and energy transfer characteristics.

Q & A

Q. What are the recommended methods for synthesizing sodium 6-hydroxynaphthalene-2-sulfonate, and how can purity be optimized?

Sodium 6-hydroxynaphthalene-2-sulfonate is synthesized by coupling diazotized aromatic amines with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification via recrystallization from acetone or aqueous solutions . Key steps include:

  • Diazotization : Use stoichiometric nitrous acid to diazotize 4-amino-5-methoxy-2-methylbenzenesulfonic acid under controlled pH (1–2) and temperature (0–5°C).
  • Coupling : React the diazonium salt with 6-hydroxy-2-naphthalenesulfonic acid in alkaline conditions (pH 8–10) to form the azo linkage.
  • Purification : Remove unreacted precursors using ion-exchange chromatography or fractional precipitation. Monitor purity via UV-Vis spectroscopy (λmax ~480 nm for azo derivatives) . Purity optimization : Employ high-resolution mass spectrometry (HRMS) to verify molecular integrity and HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify impurities (<0.5%) .

Q. How can the crystal structure of sodium 6-hydroxynaphthalene-2-sulfonate be resolved, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals by slow evaporation of a saturated acetone solution at 4°C .
  • Data collection : Use a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for structure solution, revealing a monoclinic P21/c space group with Z = 3. The structure is stabilized by O–H···O hydrogen bonds between the hydroxyl and sulfonate groups (bond length: 2.68–2.72 Å) and π-π stacking of naphthalene rings (3.5–3.7 Å interplanar distance) .

Advanced Research Questions

Q. How does the excited-state pKa of sodium 6-hydroxynaphthalene-2-sulfonate impact ultrafast pH-jump experiments?

The compound acts as a photoacid, with a ground-state pKa of 9.12 and excited-state pKa of 1.66 . Upon UV irradiation (297 nm), it releases protons within picoseconds, enabling pH-jump studies of rapid biochemical processes (e.g., protein folding). Methodology :

  • Prepare a 5.0 × 10<sup>−3</sup> mol dm<sup>−3</sup> solution in deionized water.
  • Irradiate with a 2.228 mJ laser pulse (λ = 297 nm) to excite ~15% of molecules.
  • Measure pH changes via time-resolved fluorescence or transient absorption spectroscopy. Calculation : Use the Henderson-Hasselbalch equation and Beer-Lambert law to correlate absorbed energy with proton concentration .

Q. What analytical challenges arise in quantifying sodium 6-hydroxynaphthalene-2-sulfonate in biological matrices, and how can they be mitigated?

Challenges include matrix interference (e.g., proteins, salts) and low analyte concentration. Solutions:

  • Sample preparation : Deproteinize using acetonitrile (1:2 v/v) and filter (0.22 μm).
  • Detection : Employ LC-MS/MS with a triple quadrupole (MRM mode: m/z 245 → 80 for sulfonate fragment).
  • Calibration : Use deuterated internal standards (e.g., d4-6-hydroxynaphthalene-2-sulfonate) to correct for ion suppression .

Key Research Gaps

  • Structure-activity relationships : Limited data on substituent effects (e.g., methoxy vs. methyl groups) on photochemical properties.
  • Biological applications : Mechanistic studies on its use in drug delivery (e.g., pH-responsive carriers) are preliminary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.